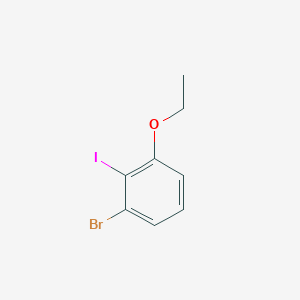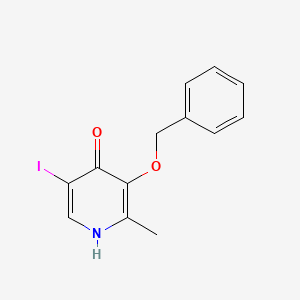
3-(苄氧基)-5-碘-2-甲基-4(1H)-吡啶酮
描述
3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone is a useful research compound. Its molecular formula is C13H12INO2 and its molecular weight is 341.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学:对映体合成
在药物化学中,分子的精确构型对其药理性质至关重要。 化合物3-(苄氧基)-5-碘-2-甲基-4(1H)-吡啶酮可用于合成二肽基肽酶IV和碳酸酐酶等酶的强效和高度选择性抑制剂的类似物 。这些抑制剂具有显著的治疗潜力,并且能够创造对映体纯的形式对于药物的疗效和安全性至关重要。
药理学研究:立体中心分配
像3-(苄氧基)-5-碘-2-甲基-4(1H)-吡啶酮这样的分子中手性中心的出现需要对构型进行分配,这是药物开发中的关键步骤。 分子模拟和核磁共振(核Overhauser效应)等技术用于确定取代基的空间排列,这对理解和优化药物的治疗潜力至关重要 。
合成途径开发
为复杂分子开发合成途径是化学研究中的一个重要应用。 3-(苄氧基)-5-碘-2-甲基-4(1H)-吡啶酮用作合成各种药理活性衍生物的前体。 获得该化合物的合成策略对于创造具有所需生物活性的类似物至关重要 。
分子模拟
分子模拟是科学研究中一个强大的工具,用于预测新化合物的结构-活性关系3-(苄氧基)-5-碘-2-甲基-4(1H)-吡啶酮可用于计算研究,以探索其与生物靶标的相互作用,这有助于设计更有效的药物 。
核磁共振波谱研究
核磁共振波谱对于阐明有机化合物的结构非常宝贵3-(苄氧基)-5-碘-2-甲基-4(1H)-吡啶酮可以使用1H和二维核磁共振技术进行分析,以了解其化学环境,这对于确认合成化合物的结构至关重要 。
属性
IUPAC Name |
5-iodo-2-methyl-3-phenylmethoxy-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12INO2/c1-9-13(12(16)11(14)7-15-9)17-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVRALHFEDYCJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CN1)I)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



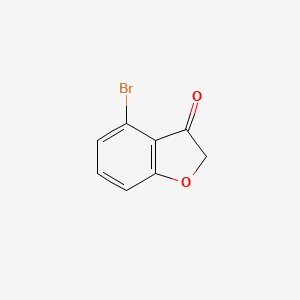
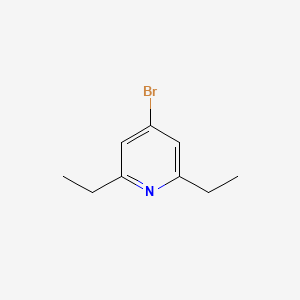
![tert-butyl N-[[4-[[(4-amino-6-chloropyrimidin-2-yl)amino]methyl]cyclohexyl]methyl]-N-[3-[cyclohexyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propyl]carbamate](/img/structure/B1519760.png)
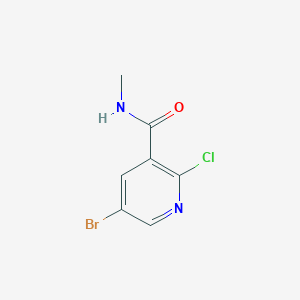
![5-[4-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1519763.png)

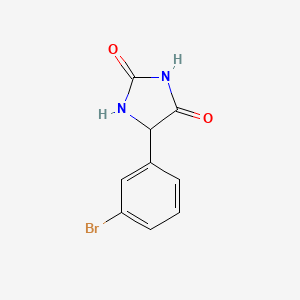
![Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1519766.png)
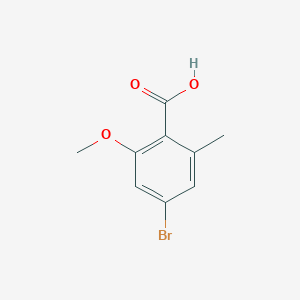
![4-(3-bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1519768.png)
![3-(3-Aminopropyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B1519771.png)

